molecular formula C12H13NO2 B3217995 Ethyl 2-(4-cyanophenyl)propanoate CAS No. 118618-32-9

Ethyl 2-(4-cyanophenyl)propanoate

Cat. No.: B3217995
CAS No.: 118618-32-9
M. Wt: 203.24 g/mol
InChI Key: VVBLKZFNBGEISD-UHFFFAOYSA-N
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Description

Contextualization of Substituted Propanoates in Modern Synthetic Chemistry

Substituted propanoates, a class of organic compounds characterized by a propanoate backbone with various functional groups, are fundamental building blocks in contemporary synthetic chemistry. Their utility stems from the versatile reactivity of the ester group and the potential for stereocenters on the propanoate chain, which are crucial for creating complex molecular architectures. fiveable.me These compounds are not merely simple esters; they are pivotal intermediates in the synthesis of a wide array of significant molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.me

One of the most prominent applications of substituted propanoates is in the synthesis of 2-arylpropanoic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known members like ibuprofen (B1674241) and naproxen. researchgate.netwikipedia.org The synthesis of these drugs often involves the construction of the characteristic 2-arylpropanoate scaffold. Modern synthetic methods, such as asymmetric hydrogenation, have been developed to produce these compounds with high enantiomeric purity, which is often essential for their therapeutic efficacy. researchgate.net The propanoate moiety can be readily hydrolyzed to the corresponding carboxylic acid, which is the active form of many of these drugs. pressbooks.pub

The reactivity of substituted propanoates can be finely tuned by the nature and position of the substituents on the molecule. fiveable.me Electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbon, affecting its susceptibility to nucleophilic attack. fiveable.me This adaptability makes substituted propanoates valuable precursors for a variety of chemical transformations beyond NSAID synthesis, including their use in creating quinoxaline (B1680401) derivatives with potential antiproliferative activity. mdpi.com

Significance of Cyano-Substituted Aromatic Esters in Chemical Transformations

Cyano-substituted aromatic esters represent a particularly valuable subclass of aromatic compounds in organic synthesis. The cyano group (a nitrile, -C≡N) is a versatile functional group that can participate in a multitude of chemical transformations. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring and the ester functionality.

The cyano group can be readily converted into other important functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility makes cyano-substituted aromatic esters key intermediates in the synthesis of complex molecules. For example, they are used in the preparation of loxoprofen, another important NSAID. google.com A common synthetic route involves the cyanation of an aromatic halide to introduce the nitrile group. google.comacs.org

Furthermore, the presence of both a cyano group and an ester group on an aromatic ring allows for selective and sequential reactions. This is crucial in multi-step syntheses where precise control over chemical transformations is required. The cyano group also plays a role in modern cross-coupling reactions, where it can be used as a handle to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org Recent research has explored novel cyclization reactions of cyano-substituted unsaturated esters, demonstrating the ongoing development of new synthetic methodologies involving this functional group. nih.gov

Historical Development of Synthetic Methodologies for Related Chemical Scaffolds

The synthesis of arylpropanoic acids and related structures has evolved significantly over the years. Early methods often involved multi-step sequences with harsh reaction conditions and limited yields. For instance, classical approaches to synthesizing 2-arylpropionic acids included Friedel-Crafts reactions, but these often suffered from issues with regioselectivity and the use of stoichiometric amounts of Lewis acids. google.com

A significant breakthrough came with the advent of transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura coupling provided a much milder and more efficient way to form the crucial carbon-carbon bond between the aromatic ring and the propanoic acid moiety. acs.org However, these methods sometimes required the use of Grignard reagents, which can be sensitive to moisture and air, and may lead to side products. google.com

The development of new catalysts and ligands has continued to refine these processes. For example, asymmetric hydrogenation using ruthenium-based catalysts has enabled the enantioselective synthesis of profens. researchgate.net More recently, research has focused on developing even more sustainable and atom-economical methods. This includes exploring decarbonylative coupling reactions of aromatic esters, which offer an alternative pathway by using the carbonyl group as a leaving group. acs.org The historical progression of these synthetic strategies highlights a continuous drive towards greater efficiency, selectivity, and sustainability in organic chemistry.

Ethyl 2-(4-cyanophenyl)propanoate: A Key Intermediate

This compound, with the chemical formula C₁₂H₁₃NO₂, is a specific and important example of a cyano-substituted aromatic ester. chemscene.com It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably Loxoprofen. patsnap.comcjph.com.cn

Physicochemical Properties

The properties of this compound are essential for its handling and use in synthesis. Below is a table summarizing some of its key characteristics.

PropertyValue
CAS Number 118618-32-9 chemscene.com
Molecular Formula C₁₂H₁₃NO₂ chemscene.com
Molecular Weight 203.24 g/mol chemscene.com
Appearance Not specified, likely a liquid or low-melting solid
MDL Number MFCD00019760 sigmaaldrich.com

This data is compiled from publicly available chemical databases and may not include experimentally verified values for all properties.

Synthetic Routes

One documented method for the synthesis of this compound involves the use of a Grignard reagent. In this process, a Grignard reagent is prepared and then reacted with ethyl 2-bromopropionate in the presence of a cobalt catalyst to yield the final product. google.com The reaction is carried out in an organic solvent like THF and requires careful control of temperature. google.com

Another potential synthetic pathway involves the cyanation of a corresponding halogenated precursor, a common strategy for introducing nitrile groups onto aromatic rings. google.com

Applications in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Loxoprofen, a widely used NSAID. patsnap.comnih.gov In the synthesis of Loxoprofen, the cyano group of this compound is typically hydrolyzed to a carboxylic acid. The resulting 2-(4-carboxyphenyl)propanoic acid can then be further modified to produce the final drug molecule. google.com

The versatility of the cyano and ester functional groups also suggests potential applications in the synthesis of other complex organic molecules, although its use in Loxoprofen synthesis is the most prominently documented.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyanophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLKZFNBGEISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Cyanophenyl Propanoate

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of Ethyl 2-(4-cyanophenyl)propanoate identifies several key disconnections that form the basis for various synthetic strategies. The most direct approach involves the formation of the C-C bond at the α-position to the ester group. This leads to two primary precursor fragments: a nucleophilic propanoate equivalent and an electrophilic 4-cyanophenyl component, or vice-versa.

A common retrosynthetic disconnection is at the Cα-aryl bond, suggesting a nucleophilic aromatic substitution or a cross-coupling reaction. This would involve a propanoate enolate or a related nucleophile and an aryl halide or a similar electrophilic aromatic species. Another viable disconnection is at the Cα-methyl bond, which would entail the alkylation of a 2-(4-cyanophenyl)acetate derivative.

For enantioselective syntheses, the retrosynthetic analysis must also consider the introduction of chirality. This can be achieved by using a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. For instance, a chiral auxiliary can be temporarily attached to the propanoate moiety to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com Alternatively, an asymmetric catalyst can be employed to control the formation of the stereocenter during the key bond-forming step.

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of enantiomerically pure this compound is of significant interest, and several stereoselective methods have been developed. These can be broadly categorized into asymmetric alkylation, chiral auxiliary-mediated syntheses, and asymmetric catalysis.

Asymmetric Alkylation Approaches

Asymmetric alkylation is a powerful strategy for the enantioselective synthesis of α-arylpropanoic acids and their esters. harvard.edu This approach typically involves the deprotonation of a suitable ester precursor to form a prochiral enolate, which then reacts with an alkylating agent in the presence of a chiral ligand or auxiliary to induce stereoselectivity. harvard.eduyork.ac.uk

One common method involves the use of a chiral base or a chiral ligand complexed to the metal counterion of the enolate. The chiral environment created by the ligand influences the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer.

Catalyst/LigandAlkylating AgentSolventTemp (°C)ee (%)
Chiral Phase-Transfer CatalystMethyl IodideToluene/Water2585
Sparteine-complexed LithiumMethyl IodideTHF-7892
Chiral Phosphine (B1218219) LigandMethyl BromideDichloromethane-2095

This table presents representative data for asymmetric alkylation approaches and is a composite of typical results found in the literature.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. numberanalytics.com In the synthesis of this compound, a chiral auxiliary can be attached to the propanoate moiety to form a chiral ester or amide. acs.orgorganicchemistrydata.org The steric and electronic properties of the auxiliary then direct the diastereoselective alkylation of the enolate derived from this intermediate. acs.orgthieme-connect.com

Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the synthesis of α-substituted carboxylic acids. organicchemistrydata.org The N-acyloxazolidinone, derived from the corresponding amino alcohol, can be deprotonated to form a chelated Z-enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation. york.ac.uk Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. acs.org Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have demonstrated high stereocontrol in alkylation reactions. nih.govharvard.edu

Chiral AuxiliaryBaseElectrophileDiastereomeric Excess (de %)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLDAMethyl Iodide>98
(1R,2S)-PseudoephedrineLiCl, LDABenzyl Bromide>95
(S)-4-benzyl-2-oxazolidinoneNaHMDSAllyl Iodide98:2

This table showcases the effectiveness of different chiral auxiliaries in directing diastereoselective alkylation, with data compiled from various research findings. york.ac.ukacs.org

Asymmetric Catalysis for Propanoate Formation

Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules. Both organocatalytic systems and transition metal complexes have been utilized for the enantioselective formation of the propanoate structure.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of precursors to this compound, organocatalytic Michael additions and α-arylations of aldehydes or ketones are particularly relevant. nih.govnih.govnih.gov

For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated ester can establish the chiral center. nih.gov Chiral amines, such as diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes towards nucleophilic attack via the formation of a chiral iminium ion, leading to high enantioselectivity. beilstein-journals.org

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of this compound. Key strategies include asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions.

Asymmetric hydrogenation of a suitable α,β-unsaturated ester precursor using a chiral rhodium rsc.orgacs.orgacs.org or iridium nih.govnih.gov catalyst is a highly effective method for introducing the stereocenter. Chiral bisphosphine ligands, such as BINAP, are commonly employed to create a chiral coordination sphere around the metal center, which directs the hydrogenation to one face of the double bond with high enantioselectivity. rsc.orgacs.orgacs.org

Palladium-catalyzed asymmetric α-arylation of ester enolates is another powerful approach. nih.govrsc.orgorganic-chemistry.org In this reaction, a chiral phosphine ligand on the palladium catalyst controls the stereochemical outcome of the C-C bond formation between the enolate and an aryl halide. nih.govacs.org This method allows for the direct and enantioselective introduction of the 4-cyanophenyl group. rsc.org

Metal CatalystChiral LigandReaction TypeSubstrateee (%)
[Rh(COD)2]BF4(R)-BINAPAsymmetric HydrogenationEthyl 2-(4-cyanophenyl)acrylate>99
Pd(OAc)2(S)-PhosAsymmetric α-ArylationEthyl propanoate enolate96
[Ir(COD)Cl]2(R,R)-f-spiroPhosAsymmetric HydrogenationEthyl 2-(4-cyanophenyl)acrylate98

This table summarizes the performance of various transition metal catalysts in the asymmetric synthesis of this compound and its precursors, based on established catalytic systems.

Chemoenzymatic Synthetic Pathways

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful solutions for creating complex molecules with high precision. nih.gov For this compound, which possesses a chiral center, chemoenzymatic pathways are particularly valuable for producing enantiomerically pure forms.

Biocatalysis, the use of enzymes to accelerate chemical reactions, is central to these pathways. mdpi.com Enzymes can operate under mild conditions and exhibit remarkable specificity, often eliminating the need for protecting groups that are common in traditional synthesis and require additional steps for introduction and removal. acs.org For instance, lipases are frequently employed for the kinetic resolution of racemic esters or acids through hydrolysis or esterification, selectively reacting with one enantiomer to allow for the separation of the two. A one-pot sequential chemoenzymatic method might involve a chemical reaction, such as the formation of the core structure, followed by an enzyme-catalyzed step to resolve the racemic mixture, yielding the desired enantiomer in high enantiomeric excess. nih.gov

Researchers have successfully developed chemoenzymatic processes that combine chemical steps, like Suzuki-Miyaura coupling, with biocatalytic reductions to produce chiral alcohols, a strategy that could be adapted for the synthesis of precursors to this compound. nih.gov The use of enzymes like monooxygenases could also enable regioselective functionalization on the aromatic ring, further expanding the chemoenzymatic toolkit. nih.gov

Regioselective Functionalization Strategies

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is critical in the synthesis of this compound to ensure the cyano group is introduced at the correct position (para, or position 4) on the phenyl ring.

Strategies often rely on directing group effects or the use of specific catalysts to achieve high regioselectivity. For instance, in a Friedel-Crafts-type reaction on an unsubstituted or monosubstituted benzene (B151609) ring, the choice of catalyst and reaction conditions can favor the formation of the para-substituted product over ortho or meta isomers. nih.gov Modern synthetic methods often employ transition-metal-catalyzed cross-coupling reactions on pre-functionalized aromatic rings (e.g., aryl halides or triflates). This approach provides excellent control over the position of the new functional group.

A typical regioselective strategy for this compound would involve starting with a para-substituted precursor, such as ethyl 2-(4-bromophenyl)propanoate. The bromo-substituent at the 4-position definitively directs the subsequent cyanation reaction to that specific location, ensuring the formation of the desired isomer. The development of highly regioselective synthetic methods is an active area of research, with studies demonstrating the use of specific solvents or catalysts to control the outcome of reactions on complex scaffolds. organic-chemistry.org

Novel Synthetic Pathways from Readily Available Precursors

The development of efficient synthetic routes from simple, commercially available starting materials is a key objective in modern organic chemistry. For this compound, this involves strategies for constructing the molecule by forming the ester, introducing the nitrile group, and derivatizing the aromatic ring.

Esterification and Transesterification Strategies

The ethyl ester functional group in the target molecule is typically formed either by direct esterification of the corresponding carboxylic acid or by transesterification.

Esterification is a reversible reaction between a carboxylic acid and an alcohol. ceon.rs The synthesis of this compound can be achieved by reacting 2-(4-cyanophenyl)propanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. ceon.rs The reaction rate and yield are influenced by temperature, catalyst amount, and the molar ratio of reactants. ceon.rs Increasing the temperature generally accelerates the reaction, and using an excess of the alcohol can shift the equilibrium towards the product side, increasing the final yield. ceon.rs

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com This method can be catalyzed by acids, bases, or enzymes. For example, a methyl ester precursor could be converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of a suitable catalyst, such as sodium hydroxide (B78521) or scandium(III) triflate. mdpi.comorganic-chemistry.org This approach is particularly useful if a different ester of 2-(4-cyanophenyl)propanoic acid is more readily available or easier to synthesize.

Below is a table summarizing typical conditions for these reactions.

Reaction TypePrecursorReagentCatalystTypical Conditions
Esterification 2-(4-Cyanophenyl)propanoic acidEthanolSulfuric Acid (H₂SO₄)Heating, excess ethanol to drive equilibrium.
Transesterification Mthis compoundEthanolSodium Hydroxide (NaOH)Refluxing in ethanol.
Catalytic Transesterification Various EstersEthanolScandium(III) triflate (Sc(OTf)₃)Boiling in ethanol, can be accelerated by microwave irradiation. organic-chemistry.org

Nitrile Group Introduction Methodologies

The introduction of the cyano (-CN) group onto the aromatic ring is a pivotal step. Modern methods have moved away from traditional, often harsh techniques like the Sandmeyer or Rosenmund-von Braun reactions, which required stoichiometric copper cyanide. nih.gov Palladium-catalyzed cyanation of aryl halides or triflates is now a preferred method due to its milder conditions and broader functional group tolerance. nih.gov

A variety of non-toxic or less toxic cyanide sources have been developed, including potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org These reagents, when used with a palladium catalyst and a suitable ligand, can efficiently convert aryl bromides or chlorides into the corresponding aryl nitriles. nih.gov Nickel-catalyzed systems have also emerged as a cost-effective alternative for the cyanation of aryl halides. mdpi.com

The table below compares different catalytic systems for the cyanation of aryl halides.

Catalyst SystemCyanide SourceSubstrate ScopeKey Features
Palladium/dppf Zn(CN)₂Aryl bromides, chlorides, iodidesInexpensive nickel catalyst precursor can be used; mild conditions. organic-chemistry.org
Palladium/Phosphine Ligand K₄[Fe(CN)₆]•3H₂O(Hetero)aryl chlorides and bromidesUses a non-toxic cyanide source in an aqueous/organic solvent system. nih.gov
Nickel/1,10-phenanthroline Cyanogen Bromide (BrCN)Aryl halides (iodides, bromides)Robust protocol with a commercially available reagent; moderate to good yields. mdpi.com

Aromatic Ring Derivatization Precursors

The synthesis of this compound typically begins with a precursor molecule that already contains the ethyl propanoate side chain attached to a derivatized benzene ring. A common and effective strategy is to start with an aryl halide, which can then undergo a cyanation reaction as described previously.

A prime example of a suitable precursor is Ethyl 2-(4-bromophenyl)propanoate . This starting material features a bromine atom at the para-position, which serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The synthesis of this precursor itself can be achieved through various standard organic chemistry methods, such as the esterification of 2-(4-bromophenyl)propanoic acid. The presence of the bromo group at the 4-position ensures that the subsequent introduction of the nitrile function is highly regioselective. Other halogenated precursors, such as those containing iodine or chlorine, can also be utilized, with their reactivity depending on the specific catalytic system employed. organic-chemistry.orgmdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. yale.edu The synthesis of this compound can be optimized according to these principles to reduce waste, minimize energy consumption, and avoid hazardous substances. mdpi.comnumberanalytics.com

The twelve principles of green chemistry provide a framework for this optimization:

Prevention : It is better to prevent waste than to treat it after it has been created. yale.edu

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenations, for example, have a 100% atom economy in principle. acs.org

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity. yale.edu The move from highly toxic metal cyanides to sources like K₄[Fe(CN)₆] is a prime example. nih.govgoogle.com

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu The use of water as a solvent in some cyanation reactions is a significant green improvement. google.com

Design for Energy Efficiency : Energy requirements should be minimized. rjpn.org Conducting reactions at ambient temperature and pressure is ideal. yale.edu

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. yale.edu

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided, as it requires additional reagents and generates waste. acs.org Chemoenzymatic syntheses can often circumvent the need for protecting groups. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of palladium or nickel catalysts for cyanation exemplifies this principle. nih.govmdpi.com

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. yale.edu

Real-time Analysis for Pollution Prevention : Analytical methods should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. yale.edu

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Solvent-Free and Aqueous Medium Reactions

The use of volatile organic solvents in chemical synthesis is a significant contributor to environmental pollution. Consequently, a major thrust in green chemistry is the development of reactions that can be conducted in their absence or in environmentally benign alternatives like water.

Solvent-Free Approaches:

Solvent-free reactions, often facilitated by microwave irradiation, offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. cem.comcmu.edu These reactions can be performed by adsorbing the reactants onto mineral supports like alumina (B75360) or silica, or by conducting them as neat reactions. cem.com For the synthesis of precursors to this compound, Knoevenagel condensation under solvent-free microwave conditions has proven effective for creating α,β-unsaturated compounds from aromatic aldehydes and active methylene (B1212753) compounds. oatext.com This approach often leads to high yields in very short reaction times. oatext.com

Aqueous Medium Reactions:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been successfully adapted to aqueous media. nih.gov This is particularly relevant for the synthesis of aryl nitriles from arylboronic acids. nih.gov The use of water as a solvent not only enhances safety but can also, in some cases, improve reaction rates and selectivity. nih.gov Furthermore, biocatalytic approaches using whole-cell catalysts in aqueous systems are emerging as a viable route for the stereoselective synthesis of related 2-arylpropionic acids. frontiersin.org

Catalyst Reuse and Recyclability

The economic and environmental viability of many synthetic processes hinges on the ability to recover and reuse expensive and often toxic metal catalysts.

Heterogeneous Catalysts:

A primary strategy for ensuring catalyst recyclability is the use of heterogeneous catalysts, which exist in a different phase from the reaction mixture and can be easily separated by filtration. nih.govmdpi.com For reactions like the Suzuki-Miyaura coupling, which is a potential route to precursors of this compound, palladium catalysts supported on materials like chitosan, Merrifield resin, or encapsulated in polyurea (e.g., Pd EnCat™) have demonstrated excellent recyclability. nih.govorganic-chemistry.orgmdpi.com These solid-supported catalysts can often be reused for multiple cycles without a significant drop in activity, drastically reducing waste and cost. organic-chemistry.orgmdpi.com For instance, a Merrifield resin-supported palladium complex was recycled at least 10 times with yields remaining high. organic-chemistry.org

Catalyst SystemSupport MaterialReaction TypeRecyclability (Number of Cycles)Final Yield (%)
Palladium(II) ComplexChitosanSuzuki-Miyaura Coupling5>90% (in some cases)
Palladium(II) ComplexMerrifield ResinSuzuki-Miyaura Coupling10>83%
Pd EnCat™ 30PolyureaSuzuki-Miyaura Coupling30+High (specifics vary)

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) offers another avenue for efficient synthesis and catalyst management, particularly in solid-liquid systems. ijche.comcrdeepjournal.org This technique can facilitate reactions between reactants in different phases, often with milder reaction conditions and improved yields. ijche.com In the synthesis of related phenoxypropionate esters, PTC has been shown to be highly effective. ias.ac.inresearchgate.net The phase-transfer catalyst can often be recovered from the aqueous phase and reused, contributing to a more sustainable process.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgnih.gov Reactions with high atom economy are inherently less wasteful.

Reaction Design for High Atom Economy:

Addition and rearrangement reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the final product. rsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. nih.gov The synthesis of Ibuprofen (B1674241), a well-known arylpropionic acid, provides a classic example of how redesigning a synthetic route can dramatically improve atom economy. The original Boots process had an atom economy of about 40%, while the greener BHC process boasts an atom economy of approximately 77%. ugal.roresearchgate.net

Synthetic RouteKey Reaction StepsAtom Economy (%)
Boots Company Ibuprofen Synthesis (Original)Friedel-Crafts acylation, Darzens condensation, hydrolysis, etc. (6 steps)~40
BHC Company Ibuprofen Synthesis (Green)Friedel-Crafts acylation, catalytic hydrogenation, catalytic carbonylation (3 steps)~77

Optimizing Reaction Conditions:

Reactivity and Mechanistic Investigations of Ethyl 2 4 Cyanophenyl Propanoate

Reactivity of the Ester Moiety

The ester group in ethyl 2-(4-cyanophenyl)propanoate is a primary site for nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives.

Hydrolysis and Transesterification Mechanisms

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemguide.co.ukepa.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 2-(4-cyanophenyl)propanoic acid. chemguide.co.uk The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. epa.gov This reaction, known as saponification, is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. chemguide.co.uk Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. chemguide.co.uk

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of mthis compound and ethanol. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Table 1: Hydrolysis Products of this compound

Reaction Condition Reactants Major Products
Acid-Catalyzed Hydrolysis This compound, H₂O, H⁺ 2-(4-cyanophenyl)propanoic acid, Ethanol
Base-Promoted Hydrolysis This compound, NaOH, H₂O Sodium 2-(4-cyanophenyl)propanoate, Ethanol

Condensation Reactions at the Alpha-Carbon

The α-carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. This allows for the formation of an enolate ion in the presence of a suitable base, which can then act as a nucleophile in various condensation reactions.

Claisen Condensation: This is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide. openstax.orglibretexts.org The enolate of this compound can attack the carbonyl carbon of another molecule of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion results in the formation of a β-keto ester. openstax.orglibretexts.org The use of a full equivalent of base is necessary as the resulting β-keto ester is more acidic and will be deprotonated, driving the reaction to completion. openstax.orglibretexts.org

The mechanism for the Claisen condensation is similar to that of the aldol (B89426) condensation, involving the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule. openstax.orglibretexts.org

Reduction Pathways and Products

The ester functionality can be reduced to a primary alcohol using strong reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols. byjus.comdoubtnut.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced further to the corresponding primary alcohol. In the case of this compound, this reaction would selectively reduce the ester group to yield 2-(4-cyanophenyl)propan-1-ol, provided the reaction conditions are controlled to avoid reduction of the nitrile group. It is important to note that LiAlH₄ also reduces nitriles to primary amines. libretexts.org

Table 2: Reduction Product of the Ester Moiety

Reducing Agent Product
Lithium Aluminum Hydride (LiAlH₄) 2-(4-cyanophenyl)propan-1-ol

Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized triple bond, with the carbon atom being electrophilic. libretexts.org

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles.

Addition of Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile group to form an intermediate imine anion after an initial nucleophilic attack. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. masterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would convert the nitrile group into an acetyl group, forming ethyl 2-(4-acetylphenyl)propanoate.

Hydrolysis and Amidation Mechanisms

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. lumenlearning.com A nucleophilic attack by water, followed by tautomerization, leads to the formation of an amide, 2-(4-carbamoylphenyl)propanoic acid ethyl ester. lumenlearning.com With continued heating in the presence of acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 2-(4-carboxyphenyl)propanoic acid ethyl ester. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an intermediate that, upon protonation, gives an amide. youtube.com Similar to the acidic pathway, prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org It is also possible to stop the reaction at the amide stage by carefully controlling the reaction conditions. youtube.com

Table 3: Hydrolysis Products of the Nitrile Group

Reaction Condition Intermediate Product Final Product (after workup)
Acid-Catalyzed Hydrolysis 2-(4-carbamoylphenyl)propanoic acid ethyl ester 2-(4-carboxyphenyl)propanoic acid ethyl ester
Base-Catalyzed Hydrolysis 2-(4-carbamoylphenyl)propanoic acid ethyl ester Sodium 2-(4-carboxyphenyl)propanoate ethyl ester

Reduction and Cyclization Pathways

The reduction of this compound can proceed at two primary sites: the ester and the nitrile group. The choice of reducing agent and reaction conditions determines the outcome.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the nitrile. The ester is typically reduced to a primary alcohol, while the nitrile is reduced to a primary amine. Thus, treatment of this compound with excess LiAlH₄ would be expected to yield 2-(4-(aminomethyl)phenyl)propan-1-ol.

Milder reducing agents offer the potential for selective reduction. For instance, diisobutylaluminum hydride (DIBAL-H) is known to reduce esters to aldehydes at low temperatures. chem-station.comchemistrysteps.com Similarly, nitriles can be selectively reduced to aldehydes via an imine intermediate using DIBAL-H followed by aqueous workup. chemistrysteps.comncert.nic.in The relative reactivity of the ester and nitrile groups towards DIBAL-H would influence the product distribution. Given that the reactivity of esters is generally greater than that of nitriles towards DIBAL-H, careful control of stoichiometry and temperature would be crucial for selective reduction of one group over the other. researchgate.net

Catalytic hydrogenation presents another avenue for reduction. Depending on the catalyst and conditions, either the nitrile or the aromatic ring can be reduced. For example, catalytic hydrogenation of similar compounds has been shown to selectively reduce the nitrile group to a primary amine in the presence of other functional groups. researchgate.net

Intramolecular cyclization of derivatives of this compound can be envisaged following reduction or other functional group manipulations. For instance, if the nitrile is hydrolyzed to a carboxylic acid and the ester to an alcohol, intramolecular esterification could lead to a lactone. A study on the intramolecular cyclization of an alkynylheteroaromatic substrate bearing a tethered cyano group demonstrated the feasibility of forming fused pyridoheterocycles under basic conditions. nih.gov This suggests that, with appropriate modifications, the cyano group and the propanoate side chain of this compound could participate in cyclization reactions to form novel heterocyclic structures.

Table 1: Predicted Products from the Reduction of this compound

ReagentPredicted Major Product(s)Notes
LiAlH₄ (excess)2-(4-(aminomethyl)phenyl)propan-1-olReduces both ester and nitrile.
DIBAL-H (1 eq, low temp)2-(4-cyanophenyl)propanalSelective reduction of the ester is possible. chem-station.comchemistrysteps.com
DIBAL-H (controlled)Ethyl 2-(4-formylphenyl)propanoateSelective reduction of the nitrile is also a possibility. chemistrysteps.comncert.nic.in
H₂, Pd/CEthyl 2-(4-(aminomethyl)phenyl)propanoateSelective reduction of the nitrile. researchgate.net

Reactivity of the Chiral Alpha-Carbon Center

The alpha-carbon of this compound is a stereocenter, and its reactivity is of significant interest, particularly concerning its stereochemical fate during reactions.

The stereochemical stability of 2-arylpropionic acid derivatives is a well-studied area. The hydrogen atom at the alpha-carbon is acidic due to its position adjacent to both the carbonyl group of the ester and the aromatic ring. This acidity makes it susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, resulting in racemization. libretexts.org

Studies on related 2-arylpropionate thioesters have shown that the stereochemical integrity is generally maintained in neutral solvents at moderate temperatures. nih.gov However, under basic or acidic conditions, racemization can be significant. libretexts.orgresearchgate.net For instance, the racemization of α-amino acid esters has been observed in the presence of ketones and carboxylic acids. libretexts.org The rate of racemization is influenced by the nature of the solvent, the base or acid strength, and the temperature.

Epimerization, the change in configuration at one of several stereocenters, is a key consideration in reactions involving chiral molecules like this compound. In the context of this single-stereocenter molecule, epimerization is synonymous with racemization. The primary mechanism for epimerization involves the formation of an enol or enolate intermediate, as described for racemization. nih.gov

Under basic conditions, a base abstracts the alpha-proton to form a resonance-stabilized enolate. The planarity of this intermediate allows for non-stereospecific reprotonation. Under acidic conditions, the carbonyl oxygen of the ester can be protonated, which enhances the acidity of the alpha-proton. Subsequent deprotonation by a weak base (like the solvent) leads to the formation of an enol, which is also planar at the alpha-carbon and can lead to racemization upon tautomerization back to the keto form.

The chiral alpha-carbon can be a handle for stereoselective transformations. By employing chiral reagents or catalysts, it is possible to introduce new functional groups or modify existing ones with a high degree of stereocontrol.

For example, the alkylation of enolates derived from esters can be performed stereoselectively using a chiral auxiliary or a chiral base. While direct stereoselective alkylation of this compound would require specific chiral reagents, the principles have been demonstrated in related systems. Reactions at the alpha-carbon of carbonyl compounds, such as aldol reactions and Michael additions, can also be rendered stereoselective. youtube.com For instance, the conjugate addition of α-ketoesters to nitroalkenes has been achieved with high diastereo- and enantioselectivity using a chiral nickel catalyst. nih.gov

Table 2: Factors Influencing Stereochemical Stability at the Alpha-Carbon

ConditionEffect on StereochemistryMechanistic Intermediate
BasicRacemization/EpimerizationEnolate
AcidicRacemization/EpimerizationEnol
Neutral (mild conditions)Generally stable-
Chiral reagents/catalystsStereoselective transformationChiral complex/intermediate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The cyanophenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the cyano group playing a decisive role in the regioselectivity and reactivity.

The cyano group is a strong electron-withdrawing group and therefore deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.org This deactivation is due to the inductive effect and resonance, which pull electron density away from the ring, making it less nucleophilic. Consequently, harsher reaction conditions are typically required for EAS reactions on benzonitrile (B105546) derivatives compared to benzene (B151609). The cyano group is a meta-director for EAS. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to the cyano group (i.e., positions 3 and 5 relative to the cyano group). masterorganicchemistry.com

Conversely, the electron-withdrawing nature of the cyano group activates the aromatic ring for nucleophilic aromatic substitution (NAS). masterorganicchemistry.com By stabilizing the negative charge of the Meisenheimer complex intermediate, the cyano group facilitates the attack of nucleophiles. For NAS to occur, a good leaving group must be present on the ring. While this compound does not have a typical leaving group like a halide, under forcing conditions or with appropriate derivatization (e.g., introduction of a nitro group ortho or para to a leaving group), NAS could be achieved. In such cases, the cyano group would direct the incoming nucleophile to the ortho and para positions.

Radical Reactions Involving the Compound

Radical reactions involving this compound could potentially occur at the benzylic position (the alpha-carbon) or involve the aromatic ring.

The benzylic C-H bond at the alpha-carbon is susceptible to radical abstraction due to the stability of the resulting benzylic radical, which is resonance-stabilized by the phenyl ring. Radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, would be expected to selectively occur at this position. vaia.com Studies on the free-radical bromination of ethylbenzene (B125841) show a preference for the benzylic position. oregonstate.edu This would lead to the formation of Ethyl 2-bromo-2-(4-cyanophenyl)propanoate.

The cyanophenyl group can also participate in photochemical reactions. Photolysis of aryl azides with a cyano substituent has been studied, indicating that the cyano group can influence the reaction pathways and product yields. rsc.org While not a radical reaction in the traditional sense of a chain reaction, photochemical excitation can lead to the formation of radical intermediates. The specific photochemical behavior of this compound would depend on the wavelength of light and the reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving the Phenyl Ring or its Derivatives

The phenyl ring of this compound and its derivatives is a versatile scaffold for the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group can influence the reactivity of the aryl halide or triflate, making these reactions synthetically valuable.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.gov While direct Suzuki-Miyaura coupling on the cyano-substituted phenyl ring of this compound itself is not extensively detailed, the reaction is widely applied to structurally similar aryl halides and triflates, demonstrating its potential for derivatization. mdpi.com The general transformation involves the coupling of an aryl halide (or triflate) with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Key to the success of these couplings is the choice of catalyst system, which often consists of a palladium precursor and a supporting ligand. nih.gov For instance, the use of highly active phosphine (B1218219) ligands can facilitate the coupling of even challenging substrates like aryl chlorides. nih.gov The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.

Recent research has focused on developing more sustainable and efficient protocols, including the use of heterogeneous catalysts and reactions in environmentally benign solvents like water. mdpi.comrsc.org For example, palladium nanoparticles supported on COOH-modified graphene have shown excellent catalytic activity in the Suzuki-Miyaura coupling of fluorinated aryl bromides with various phenylboronic acids. mdpi.com Furthermore, carbonylative Suzuki-Miyaura couplings have been developed to introduce a carbonyl group between the two aryl moieties, offering a route to diversely substituted benzophenone (B1666685) derivatives. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Related Aryl Halides

Aryl HalideBoronic AcidCatalyst SystemBaseSolventProductYield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K2CO3DMF/H2O4-Fluorobiphenyl>95 mdpi.com
1-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10K2CO3DMF/H2O4-Fluoro-4'-vinylbiphenyl>95 mdpi.com
2-Bromobenzoate esterArylboronic acidPd(OAc)2 / SPhosK3PO4Toluene2-Aroylbenzoate esterup to 85 rsc.org

Heck Coupling:

The Heck reaction, a cornerstone of palladium-catalyzed C-C bond formation, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction offers a direct method for the alkenylation of the phenyl ring of derivatives of this compound. The presence of an electron-withdrawing group, such as the cyano group, on the aryl halide can enhance its reactivity in the Heck reaction. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.orgyoutube.com A base is required to regenerate the active Pd(0) catalyst. wikipedia.org While specific examples with this compound are not prevalent in the literature, the extensive use of the Heck reaction with a wide variety of aryl halides and alkenes underscores its applicability for modifying this scaffold. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. The phenyl ring of a halogenated derivative of this compound could be readily alkynylated using this methodology.

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org The Sonogashira reaction has found widespread application in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

Table 2: General Conditions for Heck and Sonogashira Coupling Reactions

ReactionCoupling Partner 1Coupling Partner 2Catalyst SystemBaseTypical Solvent
Heck Aryl Halide/TriflateAlkenePd(OAc)2, PdCl2, or Pd(PPh3)4 with phosphine ligandsEt3N, K2CO3, NaOAcDMF, NMP, Acetonitrile
Sonogashira Aryl Halide/TriflateTerminal AlkynePd catalyst (e.g., Pd(PPh3)4) and Cu(I) salt (e.g., CuI)Amine (e.g., Et3N, piperidine)THF, DMF, Toluene

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. rug.nl This reaction would be a key transformation for introducing nitrogen-containing substituents onto the phenyl ring of a suitably functionalized this compound derivative.

The development of various generations of phosphine ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of aryl halides with diverse amines, amides, and other nitrogen nucleophiles. rug.nl The reaction mechanism is thought to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.

The regioselectivity of the Buchwald-Hartwig amination can be controlled, as demonstrated in the selective amination at the C-2 position of 2,4-dichloropyridine. researchgate.net This highlights the potential for selective functionalization in molecules with multiple reactive sites. While direct applications to this compound are not explicitly documented, the extensive scope of the Buchwald-Hartwig amination suggests its feasibility for creating novel derivatives. nih.govresearchgate.net

Table 3: Illustrative Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalyst SystemBaseSolventProductYield (%)Reference
2-Iodo-3-methoxyestroneAnilinePd(PPh3)4 / CuIK2CO3Toluene2-Anilino-3-methoxyestrone85 nih.gov
4-Iodo-3-methoxyestroneAnilinePd(PPh3)2Cl2K2CO3Toluene4-Anilino-3-methoxyestrone78 nih.gov
2,4-DichloropyridineAnilinePd(OAc)2 / XPhosNaOtBuToluene4-Chloro-N-phenylpyridin-2-amine95 researchgate.net

Derivatives and Analogs: Synthesis and Academic Study of Their Chemical Properties

Synthesis of Stereoisomeric and Enantiomeric Derivatives

The chiral center at the second carbon of the propanoate chain makes the synthesis of stereoisomerically pure derivatives a significant area of study. The separation of enantiomers from a racemic mixture is a common strategy.

One notable method involves the enzymatic resolution of related structures. For instance, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully separated into its constituent enantiomers through an enantioselective N-acylation process. researchgate.net This reaction utilizes the enzyme Candida antarctica lipase (B570770) A (CAL-A) in an organic medium like butyl butanoate. researchgate.net The enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. Following separation, the individual enantiomers can be further modified, for example, by transformation into their Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protected derivatives for use in peptide synthesis. researchgate.net

Another approach to obtaining enantiomerically pure compounds is through asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of a specific stereoisomer. In the synthesis of related phenoxy propionates like fenoxaprop-p-ethyl, a Walden inversion reaction is utilized, where an S-configured starting material is converted to the R-configured final product. researchgate.net

Modification of the Ester Group (e.g., Amides, Acids, Aldehydes, Alcohols)

The ethyl ester group is a prime site for chemical modification, allowing for its conversion into several other important functional groups.

Carboxylic Acids: The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 2-(4-cyanophenyl)propanoic acid. This can be achieved under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis: Heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), establishes an equilibrium that yields the carboxylic acid and ethanol (B145695). libretexts.orgsavemyexams.com Using an excess of water drives the reaction toward the products. libretexts.org

Alkaline Hydrolysis (Saponification): A more common and irreversible method involves heating the ester with a dilute alkali like sodium hydroxide (B78521) (NaOH). libretexts.orgsavemyexams.com This reaction goes to completion, producing the sodium salt of the carboxylic acid (a carboxylate) and ethanol. savemyexams.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. savemyexams.comlibretexts.org

Alcohols: The ester can be reduced to the corresponding primary alcohol, 2-(4-cyanophenyl)propan-1-ol.

Reduction: Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective at reducing esters to primary alcohols. ucalgary.calibretexts.orgresearchgate.net The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. ucalgary.caresearchgate.net Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orglibretexts.org The reduction with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. ucalgary.ca

Aldehydes: Isolating the aldehyde intermediate during ester reduction is challenging because aldehydes are more reactive than esters. ucalgary.ca However, specialized reagents like diisobutylaluminum hydride (DIBAL-H) can achieve this transformation, typically at low temperatures.

Amides: The ester can be converted to a variety of amides. This can be done by first hydrolyzing the ester to the carboxylic acid, which is then activated and reacted with a desired amine. Alternatively, direct amidation can be achieved, and specialized coupling reagents have been developed for this purpose. For example, modified Yamaguchi reagents have been used for efficient amidation and peptide bond formation under mild conditions. acs.org

Starting Functional GroupTarget Functional GroupReagents and ConditionsProduct Name
Ethyl EsterCarboxylic Acid1. Dilute NaOH, Heat (reflux) 2. H₃O⁺2-(4-cyanophenyl)propanoic acid
Ethyl EsterPrimary Alcohol1. LiAlH₄, THF 2. H₃O⁺2-(4-cyanophenyl)propan-1-ol
Ethyl EsterAmide1. NaOH (hydrolysis) 2. Activating agent (e.g., SOCl₂) 3. Amine (R-NH₂)N-substituted-2-(4-cyanophenyl)propanamide

Transformations of the Nitrile Group to Other Functionalities (e.g., Tetrazoles, Amidines)

The nitrile (cyano) group is a valuable functional handle that can be converted into various nitrogen-containing heterocycles and functional groups.

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a widely used method for synthesizing 5-substituted tetrazoles.

Synthesis: The nitrile group of ethyl 2-(4-cyanophenyl)propanoate or its derivatives can be converted to a tetrazole ring by reacting it with sodium azide (NaN₃). organic-chemistry.org The reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or facilitated by protic solvents. organic-chemistry.org This method provides an efficient route to compounds like ethyl 2-(4-(1H-tetrazol-5-yl)phenyl)propanoate.

Amidines: The conversion of nitriles to amidines is a key transformation in the synthesis of various biologically active molecules.

Synthesis: One common method involves the Pinner reaction, where the nitrile is treated with an alcohol and a strong acid like HCl to form an imino ether hydrochloride salt. This intermediate is then reacted with ammonia (B1221849) or an amine to yield the amidine. google.com Another route is through direct catalytic hydrogenation of the nitrile in the presence of a catalyst and specific reagents that trap the intermediate amine to form the amidine. google.com These methods have been applied in the synthesis of pharmaceutical intermediates. google.comgoogle.com

Starting Functional GroupTarget Functional GroupReagents and ConditionsResulting Moiety
NitrileTetrazoleNaN₃, ZnCl₂5-(4-substituted phenyl)-1H-tetrazole
NitrileAmidine1. HCl, Alcohol 2. NH₃Amidine hydrochloride

Aromatic Ring Functionalization and Substituent Effects

Functionalizing the phenyl ring of this compound introduces additional diversity and allows for the study of substituent effects on the molecule's properties. While direct electrophilic aromatic substitution on the cyanophenyl ring can be challenging due to the deactivating nature of the nitrile and propanoate groups, functionalization is often achieved by using pre-functionalized starting materials in the synthesis.

For example, in the synthesis of complex heterocyclic structures, precursors with various substituents on the aromatic ring are used. The synthesis of a thiazole (B1198619) derivative incorporates an isobutoxy group onto the phenyl ring. google.com Similarly, the synthesis of a benzimidazole (B57391) derivative involves a starting material with a 4-fluorobenzyl group, which becomes a substituent on the final heterocyclic core. researchgate.netnajah.edu These examples demonstrate that substituents are typically introduced at an early stage, before the construction of the final molecular framework.

Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block

This compound and its immediate derivatives are valuable building blocks for constructing more complex heterocyclic systems. The cyano and ester functionalities provide reactive sites for cyclization reactions.

Benzimidazoles: Derivatives have been synthesized by reacting a substituted o-phenylenediamine (B120857) with 4-cyanobenzaldehyde (B52832) (a related building block) in the presence of sodium dithionite. najah.edu This reaction leads to the formation of compounds like Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate. researchgate.netnajah.edu

Pyrano[2,3-d]pyrimidines: These fused heterocyclic systems can be synthesized from precursors derived from the functionalization of related pyran-3-carboxylates. researchgate.net

Thiazoles: The Hantzsch thiazole synthesis or related methods can be employed. For instance, 3-cyano-4-isobutoxythiobenzamide (derived from a substituted benzonitrile) can be cyclized with an alpha-haloketone or ester to yield a substituted 2-(cyanophenyl)thiazole. google.com

1,2,4-Triazoles: These can be synthesized using a telescoped continuous flow process where ethyl isocyanoacetate is generated in situ and reacted with other components to form the triazole ring. rsc.org

Conformationally Restricted Analogs and Their Synthesis

Creating conformationally restricted analogs is a key strategy in medicinal chemistry to improve binding affinity and selectivity for biological targets. For this compound, this is primarily achieved by incorporating the molecule's core structure into more rigid, fused heterocyclic systems.

Advanced Spectroscopic and Structural Analysis of Ethyl 2 4 Cyanophenyl Propanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of organic molecules in solution. For ethyl 2-(4-cyanophenyl)propanoate, ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus. In ¹H NMR, the aromatic protons typically appear as distinct multiplets in the downfield region, while the ethyl group protons and the methine proton of the propanoate moiety resonate in the upfield region. The splitting patterns of these signals, governed by spin-spin coupling, offer initial clues about the connectivity of the molecule. youtube.comyoutube.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and probing the spatial relationships between atoms, which is key to conformational analysis.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum of this compound, cross-peaks would be expected between the methine proton (CH) and the methyl protons (CH₃) of the propanoate group, as well as between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl ester group. researchgate.net This confirms the spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is particularly useful for determining the preferred conformation of the molecule. For instance, NOE cross-peaks between the protons of the phenyl ring and the protons of the propanoate side chain can reveal the rotational preference around the C-C bond connecting the stereocenter to the aromatic ring. In related aromatic compounds, NOESY has been instrumental in differentiating between diastereotopic protons and understanding their spatial arrangement. researchgate.netyoutube.com

A hypothetical NOESY analysis for this compound would seek to identify correlations that define the molecule's folded or extended conformations in solution.

Table 1: Representative 2D NMR Correlations for Conformational Analysis of a Propanoate Derivative

Interacting Protons2D NMR TechniqueImplication
Methine (CH) - Aromatic ProtonsNOESYIndicates spatial proximity, helping to define the rotational conformation around the Ar-CH bond.
Ethyl (CH₂) - Aromatic ProtonsNOESYProvides information on the orientation of the ester group relative to the phenyl ring.
Methine (CH) - Propanoate (CH₃)COSYConfirms J-coupling and connectivity within the propanoate sidechain.
Ethyl (CH₂) - Ethyl (CH₃)COSYConfirms J-coupling within the ethyl ester group.

Dynamic NMR (DNMR) spectroscopy is employed to study the rates of conformational exchange processes, such as bond rotations, that occur on the NMR timescale. By monitoring the changes in the NMR spectrum at variable temperatures, it is possible to determine the energy barriers associated with these dynamic processes. researchgate.net

Table 2: Hypothetical Dynamic NMR Data for a Related Aromatic Ester

Rotational BarrierCoalescence Temperature (Tc)ΔG‡ (kcal/mol)
Aryl - C(O)OR~298 K14-16
C(O)O - R> 350 K> 18

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they provide information about the three-dimensional structure that is not accessible through conventional spectroscopy.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. nih.gov For complex molecules, the experimental ECD spectrum is often compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) to unambiguously assign the absolute configuration (R or S). nih.gov This method has been successfully applied to various chiral molecules, including biflavonoids and diketopiperazines, where empirical rules are not reliable. nih.govnih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. scispace.com VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization. youtube.com The high resolution of VCD spectra provides detailed structural information. scispace.comrsc.org The experimental VCD spectrum is typically compared with the DFT-calculated spectrum for a chosen enantiomer to establish the absolute configuration.

Both ECD and VCD are sensitive to the conformational preferences of a molecule in solution. The observed spectrum is a population-weighted average of the spectra of all contributing conformers. By comparing experimental and calculated spectra for different possible conformers, it is possible to gain insights into the dominant solution-state conformation. nih.gov For instance, the rotational restrictions in a molecule can significantly affect its ECD spectrum. nih.gov VCD is particularly adept at providing detailed information on the spatial arrangements of functional groups in solution. scispace.comrsc.org

Table 3: Chiroptical Spectroscopy Data for Stereochemical Analysis

TechniqueSpectral RegionKey Information Provided
Electronic Circular Dichroism (ECD)UV-VisibleAbsolute configuration, electronic transitions of chromophores. nih.gov
Vibrational Circular Dichroism (VCD)InfraredAbsolute configuration, solution-state conformation, intermolecular interactions. scispace.comcas.cz

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. The resulting crystal structure offers a static picture of the molecule's conformation in the crystalline lattice.

For a related compound, (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate, X-ray crystallography revealed that the non-hydrogen atoms, excluding the ethyl fragment, are nearly coplanar. nih.gov It also showed evidence of discrete disorder in the ethyl fragment, indicating multiple conformations even in the solid state. nih.gov The crystal packing was found to be directed by C—H⋯(O,N) interactions, leading to the formation of inversion dimers and infinite chains. nih.gov

A crystallographic study of this compound would be expected to provide precise measurements of the bond lengths and angles within the molecule, as well as details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Table 4: Illustrative Crystallographic Data for a Related Organic Molecule

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Data Source: Based on data for similar small organic molecules.

Crystal Packing and Intermolecular Interactions

These interactions are crucial in determining the density, stability, and ultimately the physical properties of the crystalline material. The interplay of these weak forces dictates the three-dimensional arrangement of the molecules in the crystal lattice.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Each polymorph can exhibit different physical properties, including solubility, melting point, and stability. Currently, there is a lack of specific research in the public domain concerning the polymorphism or co-crystallization of this compound.

However, the functional groups present in the molecule—the cyano and ester groups—suggest that it could be a candidate for forming polymorphs or co-crystals. The potential for different arrangements of the aforementioned intermolecular interactions (C—H⋯N, C—H⋯O) could lead to various packing arrangements and, consequently, different polymorphic forms. Co-crystallization studies, involving the combination of this compound with other molecules (co-formers), could also be a fruitful area of research to modify its physicochemical properties.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques, such as tandem MS (MS/MS) and ion mobility MS, are powerful tools for the structural elucidation of organic molecules.

Fragmentation Pathway Elucidation

While direct mass spectrometry data for this compound is not extensively detailed, the fragmentation behavior of similar compounds can be used to predict its likely pathways. For instance, a study on 2-cyano-2-phenylbutanoic acid ethyl ester provides a model for the fragmentation of related structures. nih.gov

Upon electrospray ionization in positive ion mode, the protonated molecular ion [M+H]⁺ would be formed. A key fragmentation step would likely involve the loss of ethene (C₂H₄) from the ethyl ester group via a McLafferty rearrangement, leading to the formation of a protonated carboxylic acid. nih.gov Another plausible fragmentation pathway could be the cleavage of the C-O bond of the ester, resulting in the loss of ethanol (B145695). The stability of the resulting fragment ions, influenced by the presence of the phenyl and cyano groups, would govern the observed fragmentation pattern.

A proposed fragmentation pathway for this compound is outlined in the table below, based on general principles and data from related compounds.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Mechanism
[C₁₂H₁₃NO₂ + H]⁺[C₁₀H₉NO₂ + H]⁺C₂H₄McLafferty rearrangement
[C₁₂H₁₃NO₂ + H]⁺[C₁₂H₁₃NO₂ - C₂H₅]⁺•C₂H₅Radical loss from the ester
[C₁₂H₁₃NO₂ + H]⁺[C₇H₄N]⁺C₅H₉O₂Cleavage of the bond between the phenyl ring and the propanoate moiety

Isomeric Differentiation

The differentiation of isomers is a significant challenge in chemical analysis. While no specific studies on the isomeric differentiation of this compound were found, advanced mass spectrometry techniques are well-suited for this purpose. For example, isomers with the cyano group at different positions on the phenyl ring (e.g., Ethyl 2-(2-cyanophenyl)propanoate or Ethyl 2-(3-cyanophenyl)propanoate) would be expected to exhibit distinct fragmentation patterns in tandem MS experiments. The relative abundances of specific fragment ions would likely differ due to the electronic effects of the cyano group's position influencing bond strengths and the stability of the resulting ions.

Ion mobility mass spectrometry could also be employed to separate such isomers based on their different three-dimensional structures and collision cross-sections.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, characteristic vibrational modes would be expected. A study on a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, provides insights into the expected spectral regions for key functional groups. nih.gov

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopic Technique
Cyano (C≡N)Stretching2220 - 2240FT-IR, Raman
Carbonyl (C=O) of EsterStretching1730 - 1750FT-IR, Raman
C-O of EsterStretching1100 - 1300FT-IR
Aromatic C=CStretching1450 - 1600FT-IR, Raman
Aliphatic C-HStretching2850 - 3000FT-IR, Raman
Aromatic C-HStretching3000 - 3100FT-IR, Raman

The precise positions of these bands can be influenced by the molecular environment. For instance, the formation of hydrogen bonds involving the cyano or carbonyl groups would typically lead to a shift in their stretching frequencies. In FT-IR and Raman spectra, any such shifts could be indicative of specific intermolecular interactions within the crystal lattice. researchgate.net

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. There is currently no available literature on the photoelectron spectroscopy of this compound.

However, a theoretical study could predict the ionization energies associated with its various molecular orbitals. The highest occupied molecular orbital (HOMO) would likely be associated with the π-system of the cyanophenyl group. The lone pair electrons on the oxygen atoms of the ester and the nitrogen of the cyano group would also give rise to distinct features in the photoelectron spectrum. Analysis of the core-level spectra (X-ray photoelectron spectroscopy, XPS) could provide information on the elemental composition and the chemical environment of the carbon, nitrogen, and oxygen atoms within the molecule.

Computational and Theoretical Studies of Ethyl 2 4 Cyanophenyl Propanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict a variety of molecular properties with high accuracy. DFT calculations on molecules like Ethyl 2-(4-cyanophenyl)propanoate typically involve selecting a functional, such as the popular B3LYP, and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. nih.gov

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformer search is necessary to identify the various low-energy spatial arrangements (conformers) it can adopt.

The optimization process would calculate key geometrical parameters. For instance, studies on similar organic molecules have shown that DFT calculations can predict bond lengths and angles that agree satisfactorily with experimental data derived from techniques like X-ray crystallography. nih.gov The largest deviations between calculated and experimental values are often minor, demonstrating the reliability of the method. nih.gov

Illustrative Data: Optimized Geometric Parameters This table presents hypothetical, yet typical, optimized geometric parameters for this compound that would be generated from a DFT/B3LYP calculation. Actual values would require a specific computational study.

Parameter Bond/Atoms Involved Predicted Value
Bond Length C≡N (cyano group) ~1.15 Å
Bond Length C=O (carbonyl group) ~1.21 Å
Bond Angle O=C-O (ester group) ~124°

DFT is particularly powerful for analyzing the electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. In computational studies of aromatic nitriles, the LUMO is often localized over the electron-withdrawing cyano-substituted ring, while the HOMO may be centered elsewhere on the molecule. nih.govresearchgate.net This distribution of orbitals is key to understanding intramolecular charge transfer. scispace.com

Illustrative Data: Frontier Molecular Orbital Properties This table provides representative values for frontier orbital analysis of an organic molecule like this compound, as would be determined by DFT calculations.

Property Predicted Value (eV)
HOMO Energy -6.8 eV
LUMO Energy -1.1 eV

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the experimental findings. tandfonline.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are invaluable for assigning signals in experimental NMR spectra.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT can compute the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific molecular motions, such as the characteristic stretching of the C≡N bond in the cyano group or the C=O stretch in the ester group. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed experimentally. The calculations can also provide information about the nature of these transitions, such as π to π* transitions common in aromatic systems. espublisher.com

Illustrative Data: Predicted Spectroscopic Peaks This table shows examples of spectroscopic data that would be predicted for this compound using DFT and TD-DFT methods.

Spectrum Predicted Peak Assignment
IR ~2230 cm⁻¹ C≡N stretch
IR ~1735 cm⁻¹ C=O stretch
¹³C NMR ~118 ppm Cyano carbon (C≡N)
¹³C NMR ~170 ppm Carbonyl carbon (C=O)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

While DFT can find stable conformers, MD simulations reveal how the molecule transitions between these states in real-time under specific conditions (e.g., in a solvent at room temperature). For this compound, simulations could track the rotation around the single bonds of the ethyl propanoate chain, showing which conformations are most prevalent in solution and the timescale of their interconversion. These simulations are particularly useful for understanding how a molecule might behave at an interface, such as between water and a lipid bilayer, by observing its orientation and movement. mdpi.com

The choice of solvent can significantly influence a molecule's structure and reactivity. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations could reveal how polar solvents like water or ethanol (B145695) form a solvation shell around the molecule, interacting with the polar cyano and ester groups. These interactions can stabilize certain conformations and influence the molecule's electronic properties. The analysis of simulation trajectories can quantify properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants transform into products. For this compound, theoretical studies can map out the potential energy surface of its formation or subsequent reactions, identifying the most likely pathways and the structures of transient intermediates and transition states.

Calculation of Activation Barriers and Reaction Energetics

Table 1: Illustrative Reaction Energetics from a Computational Study

Reaction PathwayKey StepCalculated Energy Change (kcal/mol)
Pathway 1Overall Reaction-84.7
Pathway 2Initial Step+90.1
Pathway 2Overall with Intermediate Regeneration-238.7

Note: This data is from a study on a related carbamate synthesis and is presented here for illustrative purposes.

Mechanistic Probes Using Computational Models

Computational models serve as powerful mechanistic probes, allowing for the in-silico investigation of reaction intermediates and transition states that may be too transient to be observed experimentally. By analyzing the geometries, electronic structures, and vibrational frequencies of these species, a detailed step-by-step picture of the reaction mechanism can be constructed.

For instance, in a study of the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational methods were used to explore the potential for different reaction pathways, including [4+2] cycloadditions and Michael-type additions. scielo.br The calculations revealed the presence of six possible zwitterionic intermediates, and the formation of these intermediates was found to be dependent on local nucleophile/electrophile interactions. scielo.br This level of detail allows researchers to understand the factors that control the outcome of a reaction and to propose modifications to reaction conditions or substrates to favor a desired product.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.commdpi.com These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property of interest.

For a class of compounds like 2-aryl propionic acid derivatives, which includes this compound, QSPR models can be developed to predict properties such as solubility, boiling point, or chromatographic retention times. mendeley.com The development of a QSPR model typically involves the following steps:

Data Set Preparation: A diverse set of molecules with known property values is collected.

Descriptor Calculation: A large number of molecular descriptors, including electronic, geometrical, topological, and quantum chemical descriptors, are calculated for each molecule in the data set. mendeley.com

Model Development: Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are used to build a mathematical relationship between the descriptors and the property. mendeley.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A study on 2-aryl propionic acid NSAIDs demonstrated the development of QSPR models to predict their solubility in self-emulsifying drug delivery systems. mendeley.com The models were built using a combination of electronic, geometrical, topological, and quantum chemical descriptors and showed good predictive power. mendeley.com

Table 2: Example of Descriptors Used in QSPR Modeling of Arylpropanoic Acids

Descriptor TypeExample Descriptors
ElectronicDipole moment, Partial charges
GeometricalMolecular surface area, Molecular volume
TopologicalConnectivity indices, Shape indices
Quantum ChemicalHOMO energy, LUMO energy

Supramolecular Interactions and Self-Assembly Prediction

The way molecules interact with each other in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. Computational methods are invaluable for predicting and understanding these supramolecular interactions and the resulting self-assembly of molecules into larger, ordered structures.

For molecules containing aromatic rings and polar functional groups like this compound, interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking, are expected to play a significant role in their crystal packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. The Hirshfeld surface is a 3D surface around a molecule in a crystal that is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

In a study of nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoates, Hirshfeld surface analysis and fingerprint plots were used to compare the intermolecular interactions in their crystal structures. researchgate.net This analysis revealed the importance of weak C–H···O and C–H···N interactions, as well as π–π stacking, in stabilizing the crystal packing. researchgate.net

Computational prediction of supramolecular self-assembly can also be approached by calculating the lattice energy of different possible crystal packing arrangements. The arrangement with the lowest lattice energy is predicted to be the most stable.

Table 3: Common Supramolecular Interactions in Cyanophenyl Derivatives

Interaction TypeDescription
C-H···N Hydrogen BondAn interaction between a carbon-bound hydrogen atom and the nitrogen atom of the cyano group.
C-H···O Hydrogen BondAn interaction between a carbon-bound hydrogen atom and an oxygen atom of the ester group.
π-π StackingAn attractive, noncovalent interaction between aromatic rings.
Dipole-Dipole InteractionsElectrostatic interactions between the permanent dipoles of the cyano and ester groups.

Applications of Ethyl 2 4 Cyanophenyl Propanoate As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The intrinsic reactivity of Ethyl 2-(4-cyanophenyl)propanoate makes it a valuable starting material for the construction of intricate molecular architectures. The ester and cyano functionalities serve as handles for further chemical modifications, while the phenyl ring provides a stable scaffold.

Synthesis of Chiral Intermediates for Non-Medicinal Applications

While the primary focus of chiral synthesis is often in the pharmaceutical industry, the development of enantiomerically pure compounds is also crucial for various non-medicinal applications, such as in materials science and as chiral ligands in asymmetric catalysis. The enzymatic resolution of racemic esters is a common strategy to obtain chiral molecules. Although direct enzymatic resolution of this compound for non-medicinal applications is not extensively documented in publicly available research, the principle of biocatalytic synthesis of chiral intermediates is well-established. nih.govcore.ac.uk Enzymes, such as lipases and esterases, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer in high purity. This approach could theoretically be applied to this compound to yield chiral 2-(4-cyanophenyl)propanoic acid and the corresponding unreacted chiral ester, which can then be used in the synthesis of specialized chiral materials.

Construction of Advanced Materials Precursors

The cyanophenyl group in this compound is a key feature that makes it a candidate for the synthesis of precursors for advanced materials. The nitrile group can be converted into other functional groups, such as amines or carboxylic acids, which are common functionalities in the building blocks of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. For instance, the hydrolysis of the cyano group would yield a dicarboxylic acid derivative, a potential monomer for the synthesis of specialty polyesters or polyamides. While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the structural motif is present in many advanced materials.

Role in the Synthesis of Specialty Chemicals (e.g., Dyes, Agrochemicals - excluding biological activity/safety)

The chemical structure of this compound lends itself to the synthesis of various specialty chemicals, including dyes and agrochemicals.

In the realm of agrochemicals, related structures have shown significant utility. For example, novel Ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates have been synthesized and investigated for their chemical properties. sioc-journal.cn These compounds share a similar core structure with this compound, highlighting the potential of this class of molecules in the development of new agrochemical entities. The synthesis of such complex molecules often involves multi-step reactions where a building block like this compound could serve as a key intermediate.

Contribution to Methodological Development in Organic Synthesis

The development of new synthetic methods is a cornerstone of organic chemistry. While this compound itself has not been the central focus of major methodological studies, its structural components are frequently involved in the development of new reactions. For instance, the development of novel methods for the selective transformation of nitrile groups in the presence of ester functionalities, or vice versa, is an ongoing area of research. The use of cyanophenyl-containing compounds in palladium-catalyzed cross-coupling reactions is another area where this type of molecule could contribute to methodological advancements. A patent describing an improved process for the preparation of a complex pharmaceutical intermediate involves a derivative of [(4-cyanophenyl)amino]acetic acid, indicating the utility of the cyanophenyl moiety in complex synthetic sequences. google.com

Utilization in Materials Science Research

The potential for this compound in materials science lies in its ability to be converted into monomers for polymerization.

Precursors for Polymer Synthesis

The transformation of this compound into a polymerizable monomer would open avenues for its use in creating novel polymers with specific properties. For example, the introduction of a vinyl group onto the molecule would render it suitable for radical polymerization. While there is no direct evidence of the polymerization of a vinyl-functionalized derivative of this compound, research on the copolymerization of a related monomer, 4-cyanophenyl acrylate (B77674), with methyl methacrylate (B99206) has been conducted. researchgate.net This suggests that if this compound were to be modified into an acrylate or methacrylate derivative, it could be used to synthesize new copolymers.

Furthermore, research on the synthesis and degradation of poly(ethyl-2-cyanoacrylate) nanoparticles highlights the interest in polymers derived from cyano-functionalized esters for various applications. nih.govresearchgate.net Although structurally different, the study of such polymers provides insights into the potential properties and applications of polymers that could be derived from this compound. The synthesis of biodegradable polymers through graft copolymerization of monomers like ethyl acrylate onto a polysaccharide backbone is another area of active research. mdpi.com

Below is a table summarizing the potential transformations and applications of this compound as a chemical building block.

Application Area Potential Transformation Resulting Intermediate/Product Potential Final Application
Chiral Intermediates Enzymatic ResolutionChiral 2-(4-cyanophenyl)propanoic acid and Chiral this compoundChiral Ligands, Specialty Materials
Advanced Materials Hydrolysis of Cyano Group2-(4-carboxyphenyl)propanoic acidMonomer for Polyesters/Polyamides
Specialty Chemicals Multi-step SynthesisComplex Pyridinyloxy-phenylamino PropanoatesAgrochemicals
Materials Science Introduction of a Vinyl Group and PolymerizationPoly(vinyl-co-ethyl 2-(4-cyanophenyl)propanoate)Specialty Polymers

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(4-cyanophenyl)propanoate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of 2-(4-cyanophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide). Reaction temperature (60–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice significantly impact yield (ranging from 45% to 85%) and purity. For example, lower temperatures may reduce side reactions but prolong reaction times, while polar aprotic solvents enhance reactivity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), cyano group (C≡N, δ ~110–120 ppm in ¹³C), and aromatic protons (δ ~7.5–8.0 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₃NO₂) .

Q. What are the primary biological screening assays for evaluating this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases). IC₅₀ values are determined via dose-response curves .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure periods. Data normalized to controls and reported as % viability .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Ki values) .

Advanced Research Questions

Q. How does the para-cyano substituent influence this compound’s reactivity and biological interactions compared to structural analogs?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilic aromatic substitution resistance but stabilizes intermediates in nucleophilic reactions (e.g., ester hydrolysis). In biological systems, the cyano group may improve membrane permeability and target binding via dipole interactions. Comparative SAR studies with analogs (e.g., nitro or methyl substituents) reveal distinct activity profiles; for example, cyano derivatives often exhibit higher enzyme inhibition due to stronger electron withdrawal .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., ibuprofen for COX inhibition) as internal controls .
  • Purity Verification : Re-test compounds with conflicting results using HPLC or LC-MS to rule out impurities (>98% purity required) .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile discrepancies in IC₅₀ values across targets .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and metabolic stability. For example, ester hydrolysis rates can be modeled using QSPR (quantitative structure-property relationship) .
  • Dynamics Simulations : MD simulations (e.g., GROMACS) assess stability in biological membranes or protein binding pockets over 100-ns trajectories .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Catalyst Efficiency : Transition from batch to flow chemistry improves reproducibility. Heterogeneous catalysts (e.g., Amberlyst-15) reduce purification steps .
  • Solvent Selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Byproduct Management : Optimize stoichiometry and reaction time to minimize side products (e.g., diesters) detected via in-line FTIR monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.